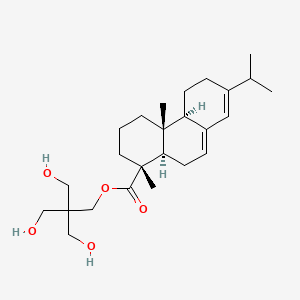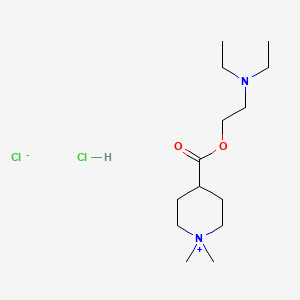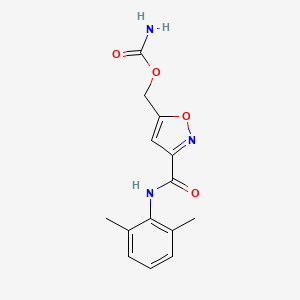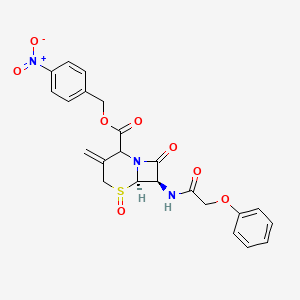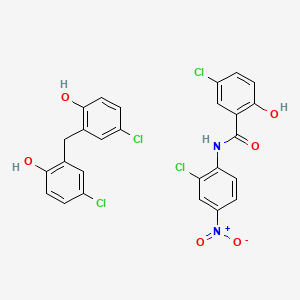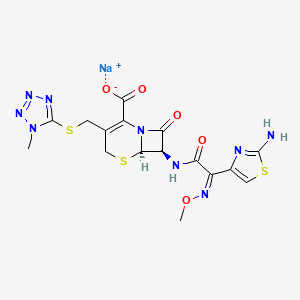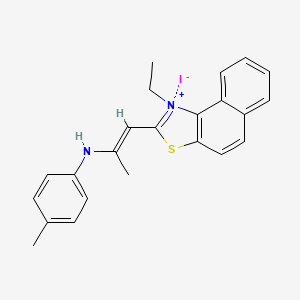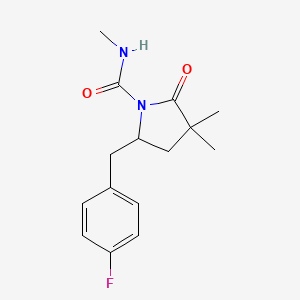
5-((4-Fluorophenyl)methyl)-N,3,3-trimethyl-2-oxo-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR 42011, also known as MSU-42011, is a novel retinoid X receptor (RXR) agonist. RXR agonists are compounds that bind to and activate the RXR nuclear receptor, which plays a crucial role in regulating gene expression. SR 42011 has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of SR 42011 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the desired molecular framework .
Chemical Reactions Analysis
SR 42011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
SR 42011 has been extensively studied for its potential applications in scientific research. In the field of chemistry, it is used as a tool to study RXR-mediated gene regulation. In biology and medicine, SR 42011 has shown efficacy in preclinical models of cancer, particularly in breast and lung cancers. It modulates the tumor microenvironment, reduces tumor burden, and enhances the immune response against tumors.
Mechanism of Action
SR 42011 exerts its effects by binding to and activating the RXR nuclear receptor. Upon activation, RXR undergoes conformational changes that promote the dissociation of corepressor proteins and the recruitment of coactivator proteins. This leads to changes in gene expression that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. SR 42011 specifically targets immune regulatory and biosynthetic pathways, making it effective in modulating the tumor microenvironment and enhancing anti-tumor immunity .
Comparison with Similar Compounds
SR 42011 is similar to other RXR agonists, such as bexarotene, which is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. SR 42011 has shown distinct advantages over bexarotene in preclinical studies. For example, SR 42011 has a more favorable toxicity profile, as it does not significantly elevate plasma triglycerides and cholesterol levels, unlike bexarotene. Additionally, SR 42011 targets different gene pathways, providing unique therapeutic benefits .
List of Similar Compounds::- Bexarotene
- Alitretinoin
- Targretin
SR 42011 stands out due to its unique mechanism of action and favorable safety profile, making it a promising candidate for further development in cancer therapy and other RXR-related diseases .
Properties
CAS No. |
97561-92-7 |
|---|---|
Molecular Formula |
C15H19FN2O2 |
Molecular Weight |
278.32 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N,3,3-trimethyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2)9-12(18(13(15)19)14(20)17-3)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
DRRNCNOEWUDWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)NC)CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
